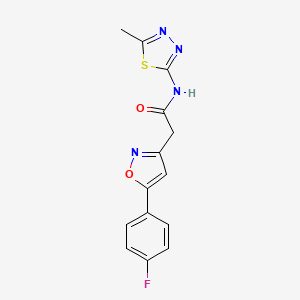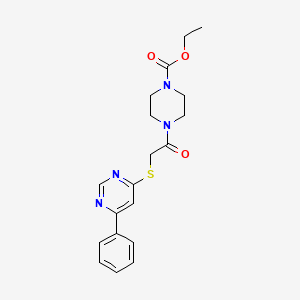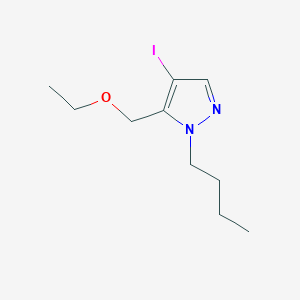![molecular formula C20H19N5O B2502709 4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile CAS No. 1797287-89-8](/img/structure/B2502709.png)
4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile is a heterocyclic compound that appears to be structurally related to various pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin derivatives. These derivatives are of significant interest due to their potential biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves novel one-pot methods or palladium-catalyzed coupling reactions. For instance, a one-pot synthesis method has been reported for the preparation of spiro[pyrazolo[4,3-d]pyrimidin]-7'(1'H)-ones, which could be structurally related to the compound . Additionally, palladium-catalyzed C-C coupling reactions have been utilized in the synthesis of pyrazolo[3,4-d]pyrimidine analogues, which may share synthetic pathways with the target compound .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds similar to the target compound has been characterized using various spectroscopic techniques such as FT-IR, NMR, and Mass spectroscopy, as well as single-crystal X-ray diffraction methods . The molecular geometry of these compounds can be optimized using density functional theory (DFT) to obtain geometric parameters, vibrational wavenumbers, and chemical shifts .
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the potential for various substitutions and functional group transformations. For example, the synthesis of pyrazolo[3,4-d]pyrimidine nucleosides involves glycosylation reactions and subsequent functional group transformations to yield novel derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds like the one can be explored through experimental measurements and theoretical calculations. These studies may include the analysis of molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties . Such properties are crucial for understanding the interaction of these molecules with biological targets and their potential applications in drug design.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Heterocyclic Systems
Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate, a compound related to 4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile, has been used in the preparation of various heterocyclic systems. This includes derivatives of pyrido[1,2-a]pyrimidin-4-ones, pyrimido[1,2-b]pyridazin-4-ones, and others (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
Synthesis of Pyrazolopyrimidines Derivatives
Novel series of pyrazolopyrimidines derivatives, which are structurally related, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Biological and Medicinal Research
Anticancer Activity Studies
Synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, related to 4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile, have been conducted to explore their potential as anticancer agents. These compounds have shown promising results in cytotoxic and 5-lipoxygenase inhibition activities, indicating their potential in cancer treatment research (Rahmouni et al., 2016).
Antimicrobial Properties
Compounds structurally related to 4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile have been studied for their antimicrobial properties. These studies help in identifying new therapeutic agents against various microbial infections (El-Gohary, Ibrahim, & Farouk, 2021).
Eigenschaften
IUPAC Name |
4-[3-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-3-oxopropyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-14-10-19-22-12-17-13-24(9-8-18(17)25(19)23-14)20(26)7-6-15-2-4-16(11-21)5-3-15/h2-5,10,12H,6-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVLFZCPEDIQPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)CCC4=CC=C(C=C4)C#N)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

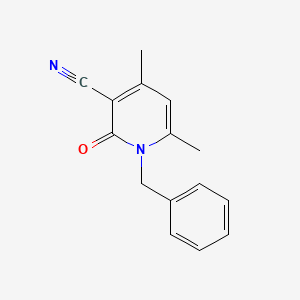


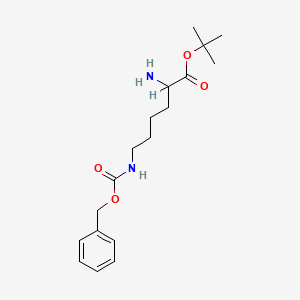
![(E)-3-(4-fluorophenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile](/img/structure/B2502632.png)
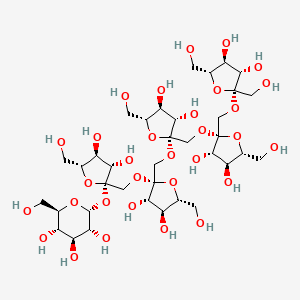
![7-Methoxy-5-(4-methoxyphenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2502636.png)
![2-Chloro-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B2502637.png)
